molecular formula C21H22ClN3O4S B4046408 N-(3-chlorophenyl)-2-[3-(3,4-dimethoxybenzyl)-1-methyl-5-oxo-2-thioxoimidazolidin-4-yl]acetamide

N-(3-chlorophenyl)-2-[3-(3,4-dimethoxybenzyl)-1-methyl-5-oxo-2-thioxoimidazolidin-4-yl]acetamide

Cat. No.: B4046408
M. Wt: 447.9 g/mol
InChI Key: LIEJGJNBRXOLEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chlorophenyl)-2-[3-(3,4-dimethoxybenzyl)-1-methyl-5-oxo-2-thioxoimidazolidin-4-yl]acetamide is a useful research compound. Its molecular formula is C21H22ClN3O4S and its molecular weight is 447.9 g/mol. The purity is usually 95%.
The exact mass of the compound N-(3-chlorophenyl)-2-[3-(3,4-dimethoxybenzyl)-1-methyl-5-oxo-2-thioxo-4-imidazolidinyl]acetamide is 447.1019551 g/mol and the complexity rating of the compound is 652. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

  • Antimicrobial activity of rhodanine-3-acetic acid derivatives has been observed, with certain compounds displaying significant activity against mycobacteria, including Mycobacterium tuberculosis, and methicillin-resistant Staphylococcus aureus (MRSA) among Gram-positive bacteria. The study identified several structure-activity relationships, highlighting the potential of these compounds as antimicrobial agents (Krátký, Vinšová, & Stolaříková, 2017).

Antitumor Evaluation

  • Novel N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic ring systems have shown considerable antitumor activity against various cancer cell lines. This research indicates the utility of these compounds in developing potential antitumor agents (Yurttaş, Tay, & Demirayak, 2015).

Synthetic Routes and Chemical Analysis

  • A novel synthetic route for 1,3,4-oxadiazole derivatives with potent α-glucosidase inhibitory potential has been developed, showcasing the versatility of these compounds in medicinal chemistry and their potential as drug leads (Iftikhar et al., 2019).
  • Synthesis and characterization of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide, highlighting its activity against enzymes such as acetylcholinesterase (AChE), indicating its relevance in studies related to neurological disorders (Rehman et al., 2013).

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[3-[(3,4-dimethoxyphenyl)methyl]-1-methyl-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O4S/c1-24-20(27)16(11-19(26)23-15-6-4-5-14(22)10-15)25(21(24)30)12-13-7-8-17(28-2)18(9-13)29-3/h4-10,16H,11-12H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIEJGJNBRXOLEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(N(C1=S)CC2=CC(=C(C=C2)OC)OC)CC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(3-chlorophenyl)-2-[3-(3,4-dimethoxybenzyl)-1-methyl-5-oxo-2-thioxoimidazolidin-4-yl]acetamide
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N-(3-chlorophenyl)-2-[3-(3,4-dimethoxybenzyl)-1-methyl-5-oxo-2-thioxoimidazolidin-4-yl]acetamide
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N-(3-chlorophenyl)-2-[3-(3,4-dimethoxybenzyl)-1-methyl-5-oxo-2-thioxoimidazolidin-4-yl]acetamide
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N-(3-chlorophenyl)-2-[3-(3,4-dimethoxybenzyl)-1-methyl-5-oxo-2-thioxoimidazolidin-4-yl]acetamide
Reactant of Route 5
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N-(3-chlorophenyl)-2-[3-(3,4-dimethoxybenzyl)-1-methyl-5-oxo-2-thioxoimidazolidin-4-yl]acetamide
Reactant of Route 6
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N-(3-chlorophenyl)-2-[3-(3,4-dimethoxybenzyl)-1-methyl-5-oxo-2-thioxoimidazolidin-4-yl]acetamide

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